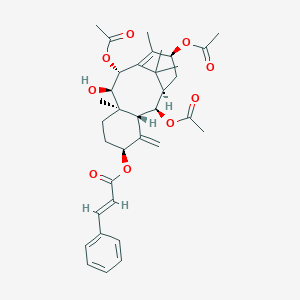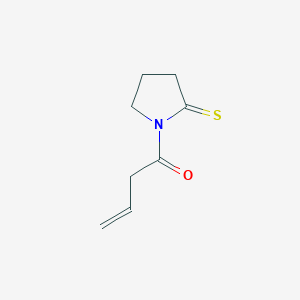
1-(3-Butenoyl)pyrrolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Butenoyl)pyrrolidine-2-thione, also known as S-allyl-L-cysteine sulfoxide (ACSO), is a sulfur-containing compound found in Allium vegetables like garlic, onion, and leek. ACSO has been widely studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of ACSO is not fully understood. However, it is believed that ACSO exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. ACSO's anticancer properties are thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
ACSO has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help protect cells from oxidative damage. ACSO has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can help reduce inflammation in the body. In addition, ACSO has been shown to inhibit the growth and spread of cancer cells in various types of cancer, including breast, prostate, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
ACSO has several advantages for lab experiments. It is a natural compound that can be easily obtained from Allium vegetables. It is also relatively stable and can be stored for long periods of time. However, ACSO also has some limitations for lab experiments. It can be difficult to purify ACSO from Allium vegetables due to the presence of other sulfur-containing compounds. In addition, the synthesis method for ACSO can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on ACSO. One area of research could focus on the development of new synthesis methods for ACSO that are more efficient and cost-effective. Another area of research could focus on the development of new formulations of ACSO that can improve its bioavailability and efficacy. Additionally, more research is needed to fully understand the mechanism of action of ACSO and its potential health benefits. Finally, more clinical trials are needed to determine the safety and efficacy of ACSO in humans.
Conclusion
In conclusion, 1-(3-Butenoyl)pyrrolidine-2-thione, or 1-(3-Butenoyl)pyrrolidine-2-thionesteine sulfoxide, is a sulfur-containing compound found in Allium vegetables that has been extensively studied for its potential health benefits. It has antioxidant, anti-inflammatory, and anticancer properties and has been shown to have various biochemical and physiological effects. While ACSO has several advantages for lab experiments, it also has some limitations. There are several future directions for research on ACSO, including the development of new synthesis methods, formulations, and clinical trials.
Synthesemethoden
ACSO can be synthesized through the reaction of L-cysteine sulfoxide with allyl isothiocyanate. The reaction takes place in an aqueous solution at a pH of 6-8 and a temperature of 40-50°C. After the reaction, ACSO can be purified through various methods, including dialysis, column chromatography, and recrystallization.
Wissenschaftliche Forschungsanwendungen
ACSO has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. ACSO also has anti-inflammatory properties, which can help reduce inflammation in the body. In addition, ACSO has been shown to have anticancer properties, which can help prevent the growth and spread of cancer cells.
Eigenschaften
CAS-Nummer |
125880-06-0 |
|---|---|
Produktname |
1-(3-Butenoyl)pyrrolidine-2-thione |
Molekularformel |
C8H11NOS |
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
1-(2-sulfanylidenepyrrolidin-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C8H11NOS/c1-2-4-7(10)9-6-3-5-8(9)11/h2H,1,3-6H2 |
InChI-Schlüssel |
WYNYIDZAHLHQED-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)N1CCCC1=S |
Kanonische SMILES |
C=CCC(=O)N1CCCC1=S |
Synonyme |
2-Pyrrolidinethione, 1-(1-oxo-3-butenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



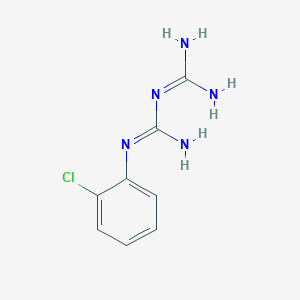
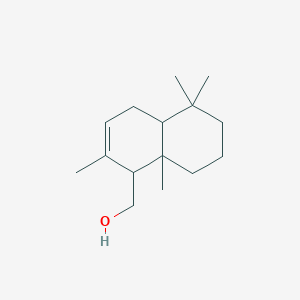
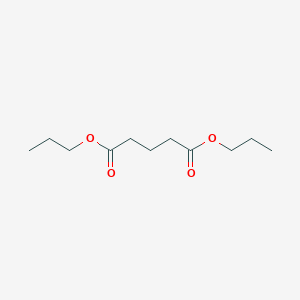
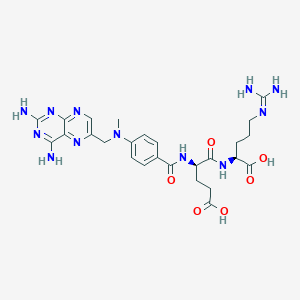
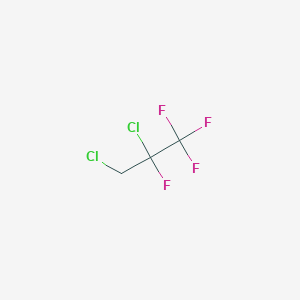
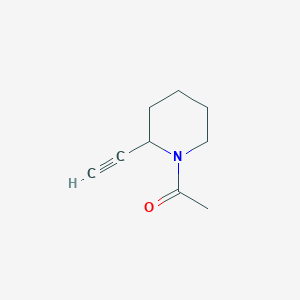
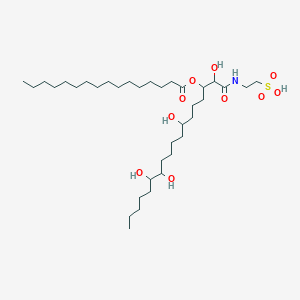
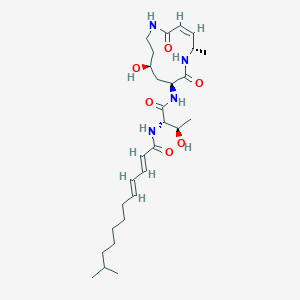
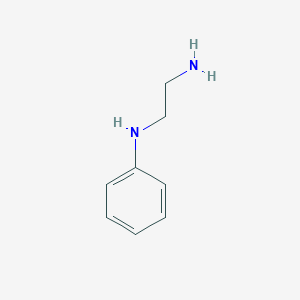
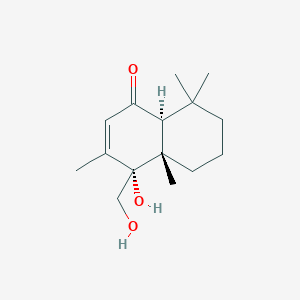
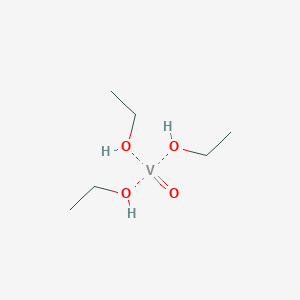

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI)](/img/structure/B159401.png)
